methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination reactions and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of brominated derivatives .
Scientific Research Applications
Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno[1,2-b]pyridine derivatives and brominated phenyl compounds. Examples include:
- 2-bromo-4’-methoxyacetophenone
- 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate .
Uniqueness
What sets methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research.
Biological Activity
Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H22BrNO5 and features several functional groups including bromine, ethoxy, and methoxy groups. The detailed structure can be represented as follows:
- IUPAC Name : methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-1H-indeno[1,2-b]pyridine-3-carboxylate
- Molecular Weight : 452.34 g/mol
- SMILES Notation : CCOc1cc(Br)c(C2C(C(OC)=O)=C(C)NC(c3c4cccc3)=C2C4=O)cc1OC
Synthesis Methods
The synthesis of this compound typically involves multiple steps, beginning with the bromination of suitable precursors followed by various functionalization reactions to introduce ethoxy and methoxy groups. The final cyclization step results in the formation of the indeno-pyridine structure. The general synthetic route includes:
- Bromination : Introduction of bromine into the aromatic ring.
- Etherification : Adding ethoxy and methoxy groups through etherification reactions.
- Cyclization : Formation of the indeno-pyridine framework under controlled conditions.
Antiproliferative Effects
Research indicates that derivatives of indeno[1,2-b]pyridine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study showed that compounds similar to methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo demonstrated substantial inhibition of cell proliferation in prostate cancer cell lines (PC-3 and LNCaP) by interfering with the cell cycle and inducing apoptosis .
Antimetastatic Properties
The antimetastatic potential of this compound has also been highlighted in studies where it was found to inhibit matrix metalloproteinase (MMP9) activity in cancer cells, which is crucial for tumor invasion and metastasis . This suggests that the compound could play a role in preventing cancer spread.
Antimicrobial Activity
In vitro evaluations have shown that related compounds exhibit antimicrobial properties against various pathogens. For example, derivatives were tested for their minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Data Table: Biological Activity Summary
Case Studies
A notable case study involved the evaluation of a similar indeno-pyridine derivative that demonstrated promising results in inhibiting tumor growth in vivo. The study reported a significant reduction in tumor size in treated mice compared to control groups, suggesting effective bioactivity and potential for development into therapeutic agents .
Properties
Molecular Formula |
C24H22BrNO5 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H22BrNO5/c1-5-31-18-11-16(25)15(10-17(18)29-3)20-19(24(28)30-4)12(2)26-22-13-8-6-7-9-14(13)23(27)21(20)22/h6-11,20,26H,5H2,1-4H3 |
InChI Key |
UUWZMZDMRCVHTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)OC |
Origin of Product |
United States |
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